molecular formula C21H30ClNO B8220890 Triperiden CAS No. 33068-73-4

Triperiden

Cat. No.: B8220890
CAS No.: 33068-73-4
M. Wt: 347.9 g/mol
InChI Key: HWSIZQMXQQXDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Triperiden involves several steps, starting with the preparation of the base compound. The synthetic route typically includes:

Chemical Reactions Analysis

Triperiden undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

    Reduction: Reducing agents can revert the oxidized form back to this compound.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperatures and pH conditions.

    Major Products: The primary products of these reactions are various derivatives of this compound, each with distinct chemical properties.

Scientific Research Applications

Triperiden has a wide range of applications in scientific research:

Mechanism of Action

Triperiden exerts its effects by blocking the early stages of the viral infectious cycle. It inhibits the primary transcription of influenza viruses, thereby preventing their replication. The molecular targets of this compound include the hemagglutinin protein of the influenza virus, which is crucial for the virus’s ability to infect host cells. The pathways involved in its mechanism of action are distinct from those of other antiviral drugs like rimantadine, making this compound a unique antiviral agent .

Comparison with Similar Compounds

Triperiden can be compared with other anticholinergic and antiviral compounds:

Conclusion

This compound is a versatile compound with significant applications in scientific research and medicine. Its unique mechanism of action and broad range of chemical reactions make it an important subject of study in the field of antiviral research.

Properties

IUPAC Name

1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSIZQMXQQXDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932778
Record name 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14617-17-5, 33068-73-4
Record name 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14617-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triperiden
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPERIDEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triperiden
Reactant of Route 2
Triperiden
Reactant of Route 3
Triperiden
Reactant of Route 4
Reactant of Route 4
Triperiden
Reactant of Route 5
Reactant of Route 5
Triperiden
Reactant of Route 6
Reactant of Route 6
Triperiden

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.